molecular formula C16H15N3O2S2 B2690450 1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034287-74-4

1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2690450
CAS RN: 2034287-74-4
M. Wt: 345.44
InChI Key: CKPPZCCOMNSSQH-UHFFFAOYSA-N
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Description

1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to 1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone have been studied for their antimicrobial properties. For example, a study by Salimon, Salih, and Hussien (2011) synthesized a similar compound, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which exhibited significant antimicrobial activity, suggesting potential applications in combating microbial infections (Salimon, Salih, & Hussien, 2011).

Antiviral Activity

Compounds with a structure similar to the chemical have shown potential in antiviral research. For instance, Attaby et al. (2006) explored the synthesis and antiviral activity of derivatives involving 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, which led to the discovery of compounds with anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).

Heterocyclic Synthesis

The compound's structural features are beneficial in the synthesis of various heterocyclic compounds. Research by Salem et al. (2021) highlights the use of similar compounds as intermediates in synthesizing diverse biological and medicinal heterocyclic systems, indicating the compound's utility in creating complex molecular structures (Salem et al., 2021).

Organocatalysis in Medicinal Chemistry

Research indicates the usefulness of related structures in organocatalysis, leading to the synthesis of biologically active compounds. Chen et al. (2009) describe the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, demonstrating the compound's relevance in developing new medicinal chemistry avenues (Chen et al., 2009).

Conducting Polymer Synthesis

The compound's structure is advantageous in synthesizing conducting polymers. Pandule et al. (2014) synthesized conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, highlighting the compound's role in creating materials with unique electrical properties (Pandule et al., 2014).

Apoptosis Induction and Anticancer Potential

Derivatives of the compound have shown potential in inducing apoptosis in cancer cells. Zhang et al. (2005) identified a compound with a similar structure that acted as an apoptosis inducer and demonstrated potential as an anticancer agent (Zhang et al., 2005).

properties

IUPAC Name

2-thiophen-3-yl-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-14(8-11-4-7-22-10-11)19-5-3-12(9-19)15-17-16(21-18-15)13-2-1-6-23-13/h1-2,4,6-7,10,12H,3,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPPZCCOMNSSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

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